Ozanimod (formerly known as RPC1063) is a sphingosine 1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5). It acts as a functional antagonist by inducing internalization of S1P receptors on lymphocytes, specifically T cells. This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their migration to sites of active inflammation. Ozanimod has emerged as a potential therapeutic agent for various chronic immune-mediated inflammatory diseases, including multiple sclerosis (MS) and ulcerative colitis (UC).
The synthesis of ozanimod involves several key steps, typically starting from simpler organic precursors. The process may include the following methods:
Ozanimod is characterized by its complex molecular structure:
The three-dimensional conformation of ozanimod can be analyzed using X-ray diffraction and computational modeling techniques, which provide insights into its spatial arrangement and potential interactions with biological targets .
Ozanimod undergoes several key chemical reactions during its metabolism:
Ozanimod functions primarily as an agonist for sphingosine-1-phosphate receptors S1P1 and S1P5. Its mechanism involves:
The pharmacodynamics of ozanimod demonstrate a reduction in disease activity through these immunomodulatory effects .
Ozanimod exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed for purity assessment and quality control during manufacturing processes .
Ozanimod has significant applications in medical science:
Research continues into other potential applications of ozanimod in various autoimmune diseases due to its immunomodulatory properties .
The therapeutic targeting of S1P receptors originated with the non-selective modulator fingolimod (FTY720), approved in 2010 for multiple sclerosis. Fingolimod demonstrated that S1P receptor modulation could effectively reduce lymphocyte egress from lymphoid organs, thereby diminishing inflammation in the central nervous system. However, its activity at S1P₃ receptors was linked to cardiovascular adverse effects (bradycardia, atrioventricular blocks), while engagement of S1P₂ and S1P₃ contributed to pulmonary and hepatic toxicities [3] [8].
Ozanimod emerged from a systematic drug discovery program initiated by Hugh Rosen and Edward Roberts at The Scripps Research Institute. Their work, published between 2002-2008, elucidated the structural basis for S1P receptor subtype selectivity. This foundational research identified that selective agonism of S1P₁ and S1P₅ receptors could maintain therapeutic efficacy while avoiding safety liabilities associated with other S1P subtypes. The compound (designated RPC-1063 during development) was licensed to Receptos Inc., subsequently acquired by Celgene and later Bristol Myers Squibb [4] [10]. Clinical validation came through the RADIANCE and SUNBEAM phase 3 trials, which demonstrated ozanimod’s superiority over interferon beta-1a in reducing annualized relapse rates and MRI lesion activity in relapsing multiple sclerosis [1] [5].
Table 1: Key Milestones in S1P Receptor Modulator Development
Year | Event | Significance |
---|---|---|
2002-2008 | Scripps Research Institute discovery research on S1P receptor selectivity | Identified structural requirements for S1P₁/S1P₅ selectivity |
2010 | FDA approval of fingolimod (non-selective S1P modulator) | Validated S1P modulation as therapeutic strategy for MS |
2015 | Positive Phase 2 results for ozanimod in ulcerative colitis (TOUCHSTONE) | Demonstrated efficacy in IBD indication [1] [8] |
2020 | FDA approval of ozanimod for relapsing MS | First selective S1P₁/S1P₅ agonist approved [1] [10] |
Ozanimod’s distinction as a first-in-class agent stems from its unprecedented selectivity profile among S1P receptor modulators. Pharmacological characterization reveals it acts as a potent agonist at S1P₁ (half-maximal effective concentration [EC₅₀] = 0.09 nM in GTPγS binding assays) and S1P₅ (EC₅₀ = 1.1 nM) receptors. Crucially, it exhibits >10,000-fold selectivity for S1P₁ over S1P₂, S1P₃, and S1P₄ receptors [1] [6]. This selectivity was achieved through rational molecular design focused on the oxadiazole-benzonitrile scaffold, optimizing receptor binding pocket interactions [8].
The molecular structure of ozanimod (chemical name: 5-(3-{(1S)-1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile; formula: C₂₃H₂₄N₄O₃) incorporates a chiral indane moiety critical for its selectivity. The (S)-enantiomer shows substantially higher potency than the (R)-form. Unlike fingolimod, ozanimod does not require phosphorylation for activation and is metabolized to active species (CC112273, CC1084037) that retain S1P₁/S1P₅ selectivity [1] [7] [9].
Functional consequences of this selectivity were demonstrated in a phase 1 pharmacodynamic study using epigenetic cell counting and flow cytometry. Ozanimod administration (1 mg/day) reduced circulating CD19⁺ B cells and CD3⁺ T cells by >75% after 12 weeks. Crucially, it differentially affected T-cell subsets: CD4⁺ central memory T cells decreased by ~90%, while CD8⁺ effector memory T cells were less affected. This selective immunomodulation preserves pathogen surveillance mechanisms [7].
Table 2: Ozanimod Binding Affinity and Functional Activity at Human S1P Receptors
Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Cellular/Tissue Expression |
---|---|---|---|
S1P₁ | 0.1 | 0.09 (GTPγS) | Lymphocytes, endothelial cells, CNS [3] |
S1P₅ | 0.3 | 1.1 (GTPγS) | Oligodendrocytes, natural killer cells [1] [6] |
S1P₂ | >10,000 | Inactive | Vascular smooth muscle, lung fibroblasts |
S1P₃ | >10,000 | Inactive | Cardiac tissue, lung fibroblasts |
S1P₄ | >10,000 | Inactive | Lymphoid/hematopoietic tissues |
Ozanimod’s mechanistic innovation lies in its dissociation between efficacy and safety through receptor subtype selectivity:
Lymphocyte Subset Selectivity: Ozanimod preferentially sequesters CCR7⁺ naive T cells and central memory T cells within lymph nodes, reducing their circulation by >90%. Conversely, it preserves CCR7⁻ effector memory T cells that provide tissue-surveillance against pathogens. Fingolimod causes broader lymphopenia affecting both subsets. This differential effect is attributed to ozanimod’s selective S1P₁ agonism, which specifically regulates lymphocyte egress without altering tissue-resident immunity [6] [7].
Central Nervous System (CNS) Activity: Engagement of S1P₅ receptors on oligodendrocytes differentiates ozanimod from agents lacking S1P₅ activity (e.g., siponimod). Preclinical models suggest S1P₅ agonism promotes oligodendrocyte survival and myelin maintenance. Clinically, ozanimod significantly reduces whole brain volume loss versus interferon beta-1a (−0.27% vs −0.84% at 2 years) and preserves cortical gray matter volume in long-term extension studies—effects potentially mediated by combined S1P₁/S1P₅ activity [5] [6].
Metabolic Pathways: Ozanimod undergoes cytochrome P450-mediated dehydrogenation to active metabolites (CC112273, CC1084037) with similarly selective receptor profiles and extended half-lives (up to 11 days). These metabolites constitute >85% of circulating pharmacologically active material. In contrast, fingolimod requires phosphorylation by sphingosine kinase 2 to become active, producing a non-selective pan-S1P agonist [1] [7] [9].
Table 3: Mechanism-Based Differentiation from First-Generation S1P Modulator
Pharmacological Feature | Ozanimod | Fingolimod | Mechanistic Implication |
---|---|---|---|
Receptor selectivity | Potent S1P₁/S1P₅ agonist; >10,000-fold selective over S1P₂/S1P₃/S1P₄ [1] | Pan-S1P agonist (S1P₁,₃,₄,₅) | Avoids S1P₃-mediated bradycardia and S1P₂-mediated vascular effects |
Prodrug activation | Directly active; metabolized to active metabolites | Requires phosphorylation for activity | Faster onset; predictable pharmacokinetics |
Lymphocyte subset effects | Preferentially reduces CCR7⁺ naive/central memory T cells (>90%) [7] | Broad reduction across T-cell subsets | Preserves tissue-resident immunity |
CNS receptor engagement | S1P₅ agonism on oligodendrocytes [6] | Weak S1P₅ activity | Potential neuroprotective effects on myelin |
Major active metabolites | CC112273 (S1P₁/S1P₅ selective; contributes 73% exposure) [9] | Fingolimod-phosphate (non-selective) | Sustained receptor-selective activity |
Ozanimod’s development exemplifies how receptor subtype selectivity enables optimization of therapeutic index. Its mechanism provides a template for next-generation immunomodulators targeting S1P pathways, with newer agents like etrasimod (S1P₁,₄,₅ selective) building upon this paradigm [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7